Cas no 1019576-82-9 ((Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine)

Cyclopropylmethyl[(2-fluorophenyl)methyl]amine is a fluorinated amine derivative featuring a cyclopropylmethyl group and a 2-fluorobenzyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are often utilized in the development of pharmacologically active molecules. The presence of the cyclopropyl ring enhances metabolic stability, while the fluorine atom on the phenyl ring can influence electronic properties and binding interactions. Its well-defined structure makes it a valuable intermediate for the synthesis of more complex compounds, particularly in the exploration of CNS-targeting agents or enzyme modulators. The compound is typically handled under controlled conditions due to its reactive functional groups.
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine structure
1019576-82-9 structure
Product Name:(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine
CAS No:1019576-82-9
MF:C11H14FN
MW:179.233966350555
CID:4676369
PubChem ID:28431227
Update Time:2025-10-28

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • (cyclopropylmethyl)[(2-fluorophenyl)methyl]amine
    • (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine
    • Inchi: 1S/C11H14FN/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2
    • InChI Key: SPZLDRRWVOAIGP-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CNCC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 156
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 243.4±15.0 °C at 760 mmHg
  • Flash Point: 101.0±20.4 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine Security Information

(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine Pricemore >>

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Additional information on (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine

Recent Advances in the Study of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019576-82-9)

In recent years, (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019576-82-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropyl and fluorophenyl functional groups, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the compound's interaction with central nervous system (CNS) receptors. The research team employed molecular docking simulations and in vitro binding assays to demonstrate that (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine exhibits high affinity for serotonin and dopamine receptors. These findings suggest its potential utility in the development of novel psychotropic medications, particularly for disorders such as depression and schizophrenia.

Another significant advancement comes from a 2023 study in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's metabolic stability and pharmacokinetic profile. Using liquid chromatography-mass spectrometry (LC-MS) techniques, researchers found that the cyclopropylmethyl moiety significantly enhances metabolic stability compared to analogous compounds. This property makes it an attractive candidate for further drug development, as it may lead to improved bioavailability and longer half-life in vivo.

The synthetic chemistry of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine has also seen notable progress. A team from MIT recently developed a novel, high-yield synthetic route that reduces the number of steps from traditional methods while maintaining excellent enantioselectivity. This breakthrough, published in Angewandte Chemie, could facilitate larger-scale production for preclinical studies and potentially clinical trials.

From a safety perspective, preliminary toxicology studies conducted by the National Institutes of Health (NIH) have shown favorable results. Acute toxicity tests in rodent models indicated a relatively high median lethal dose (LD50), suggesting a wide therapeutic window. However, researchers caution that more comprehensive long-term toxicity studies are needed before considering human trials.

Looking forward, several pharmaceutical companies have included (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine in their drug discovery pipelines. Its dual activity on both serotonin and dopamine systems, combined with its favorable pharmacokinetic properties, positions it as a potential multi-target therapeutic agent. Future research directions likely will focus on structure-activity relationship (SAR) studies to optimize its pharmacological profile and identify potential clinical indications.

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